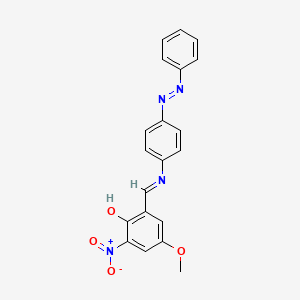
1,4-Bis-(2-nitro-vinyl)-benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis-(2-nitro-vinyl)-benzene is an organic compound with the molecular formula C10H8N2O4 It is characterized by the presence of two nitrovinyl groups attached to a benzene ring at the 1 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
1,4-Bis-(2-nitro-vinyl)-benzene can be synthesized through a multi-step process involving the nitration of benzene followed by the introduction of vinyl groups. One common method involves the following steps:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce nitrobenzene.
Formation of 1,4-Dinitrobenzene: Nitrobenzene is further nitrated to form 1,4-dinitrobenzene.
Vinylation: The 1,4-dinitrobenzene is then subjected to a vinylation reaction using acetylene gas in the presence of a catalyst such as palladium on carbon (Pd/C) to introduce the vinyl groups, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
1,4-Bis-(2-nitro-vinyl)-benzene undergoes various types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., Pd/C) or sodium borohydride (NaBH4).
Oxidation: The vinyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with Pd/C catalyst or NaBH4 in ethanol.
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Reduction: 1,4-Bis-(2-amino-vinyl)-benzene.
Oxidation: 1,4-Bis-(2-carboxy-vinyl)-benzene.
Substitution: 1,4-Bis-(2-methoxy-vinyl)-benzene.
科学研究应用
1,4-Bis-(2-nitro-vinyl)-benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and other advanced materials due to its unique chemical properties.
作用机制
The mechanism of action of 1,4-Bis-(2-nitro-vinyl)-benzene involves its interaction with various molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The vinyl groups can also participate in reactions with nucleophiles, further contributing to its activity.
相似化合物的比较
Similar Compounds
1,4-Dinitrobenzene: Similar structure but lacks the vinyl groups.
1,4-Bis-(2-amino-vinyl)-benzene: Similar structure but with amino groups instead of nitro groups.
1,4-Bis-(2-carboxy-vinyl)-benzene: Similar structure but with carboxy groups instead of nitro groups.
Uniqueness
1,4-Bis-(2-nitro-vinyl)-benzene is unique due to the presence of both nitro and vinyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and biological activities, making it a valuable compound in various fields of research.
属性
分子式 |
C10H8N2O4 |
|---|---|
分子量 |
220.18 g/mol |
IUPAC 名称 |
1,4-bis(2-nitroethenyl)benzene |
InChI |
InChI=1S/C10H8N2O4/c13-11(14)7-5-9-1-2-10(4-3-9)6-8-12(15)16/h1-8H |
InChI 键 |
ZMBDJGCBGDJQOP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=C[N+](=O)[O-])C=C[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2E)-2-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11965634.png)


![N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11965661.png)

![2,4-diiodo-6-((E)-{[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11965682.png)


![methyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965698.png)

![N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11965715.png)

![methyl {[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B11965722.png)
